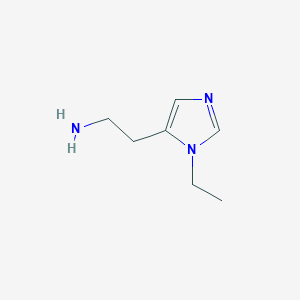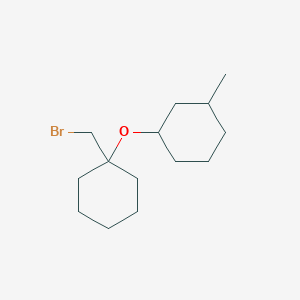
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane is an organic compound that features a bromomethyl group and a 3-methylcyclohexyl ether group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane typically involves the bromination of a suitable precursor. One possible route is the bromination of 1-(hydroxymethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is usually carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the cyclohexyl ether group can influence the compound’s solubility and reactivity. The molecular targets and pathways involved would vary based on the context of its use in biological or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Bromomethyl)-1-((2-methylcyclohexyl)oxy)cyclohexane
- 1-(Chloromethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane
- 1-(Bromomethyl)-1-((3-ethylcyclohexyl)oxy)cyclohexane
Uniqueness
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane is unique due to the specific positioning of the bromomethyl and 3-methylcyclohexyl ether groups, which can influence its chemical reactivity and physical properties. This uniqueness can make it a valuable compound for targeted synthetic applications and research studies.
Propiedades
Fórmula molecular |
C14H25BrO |
|---|---|
Peso molecular |
289.25 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(3-methylcyclohexyl)oxycyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-12-6-5-7-13(10-12)16-14(11-15)8-3-2-4-9-14/h12-13H,2-11H2,1H3 |
Clave InChI |
CGCCXNAYCBQUMY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)OC2(CCCCC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



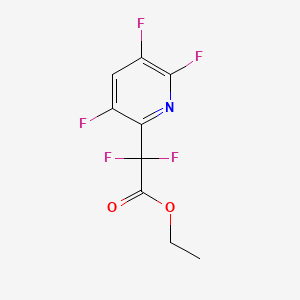

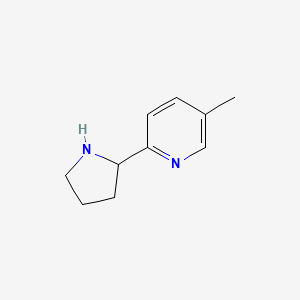
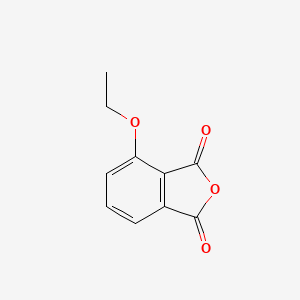
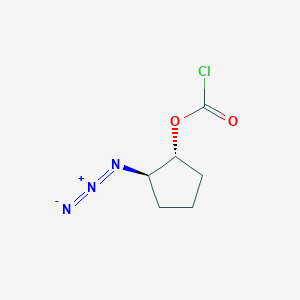
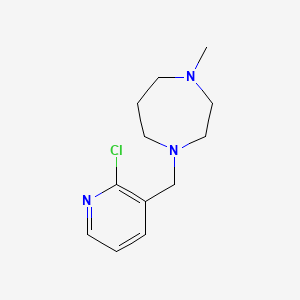
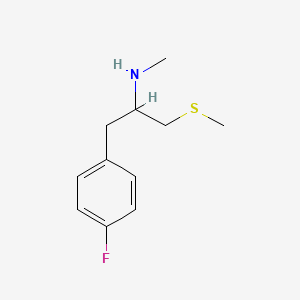
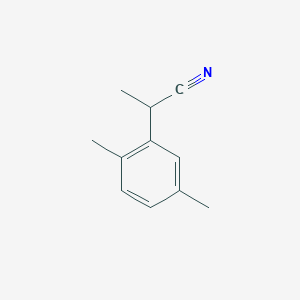
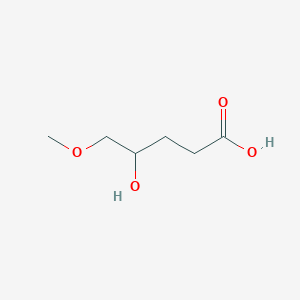
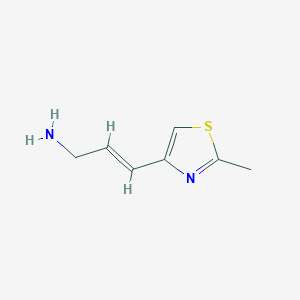

![(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid](/img/structure/B13620456.png)
